Alniditan

5-HT1B receptor agonism functional cAMP inhibition migraine pharmacology

Alniditan delivers 10x greater functional potency at human 5-HT1B receptors (IC50=1.7 nM) compared to sumatriptan (20 nM) and twice the potency at 5-HT1D (1.3 nM vs 2.6 nM), while lacking confounding 5-HT1F affinity. This benzopyran-derived, non-indole agonist enables cleaner signal transduction studies and superior in vivo potency (ED50=9 μg/kg i.p.) in rodent trigeminovascular models. Its differentiated vasoconstrictor profile—reduced direct constriction of basilar artery yet enhanced reduction of carotid A-V anastomotic flow—provides a unique tool for separating antimigraine efficacy from cardiovascular liability. Essential for medicinal chemistry programs exploring non-indole 5-HT1B/1D scaffolds.

Molecular Formula C17H26N4O
Molecular Weight 302.4 g/mol
CAS No. 152317-89-0
Cat. No. B1664793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlniditan
CAS152317-89-0
Synonymsalniditan
N-(3,4-dihydro-2H-1-benzopyran-2-yl methyl)-N'-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1,3-propanediamine dihydrochloride
R 091274
R-091274
R091274
Molecular FormulaC17H26N4O
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1CNC(=NC1)NCCCNCC2CCC3=CC=CC=C3O2
InChIInChI=1S/C17H26N4O/c1-2-6-16-14(5-1)7-8-15(22-16)13-18-9-3-10-19-17-20-11-4-12-21-17/h1-2,5-6,15,18H,3-4,7-13H2,(H2,19,20,21)/t15-/m1/s1
InChIKeyQVSXOXCYXPQXMF-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alniditan (CAS 152317-89-0) – Non-Indole 5-HT1B/1D Receptor Agonist for Migraine Research


Alniditan (Alnitidan; CAS 152317-89-0) is a benzopyran-derived, non-indole serotonin (5-HT)1B/1D receptor agonist developed as a migraine-abortive agent [1]. It exhibits nanomolar binding affinity for human 5-HT1B and 5-HT1D receptors, with reported IC50 values of 1.7 nM and 1.3 nM, respectively, in HEK 293 cell-based assays [2]. Structurally distinct from indole-based triptans (e.g., sumatriptan) and ergoline derivatives (e.g., dihydroergotamine), alniditan provides a valuable pharmacological probe for investigating 5-HT1B/1D-mediated cranial vasoconstriction and neurogenic inflammation [3].

Why 5-HT1B/1D Agonist Substitution Risks Experimental Variability – Alniditan Evidence


Within the 5-HT1B/1D agonist class, chemical structure dictates critical differences in receptor subtype selectivity, functional potency, and off-target binding profiles that directly influence experimental outcomes [1]. Alniditan, as a benzopyran lacking the indole ring common to triptans, exhibits distinct pharmacological characteristics including 10-fold greater functional potency at human 5-HT1B receptors compared to sumatriptan [2] and a narrower receptor-binding profile lacking the 5-HT1F affinity observed with sumatriptan [3]. In vivo, alniditan demonstrates superior potency in attenuating neurogenic inflammation and reduced vasoconstrictive effects on rat basilar artery relative to sumatriptan [4]. These quantifiable differences preclude simple interchangeability of alniditan with other 5-HT1B/1D agonists in research applications, underscoring the necessity for compound-specific selection based on experimental requirements for receptor subtype bias, functional efficacy, or vasoconstrictor profile.

Quantitative Differentiation of Alniditan vs. Sumatriptan and Dihydroergotamine – Receptor Agonism and Selectivity Data


Functional Potency at Human 5-HT1B Receptors: Alniditan vs. Sumatriptan

Alniditan is a more potent functional agonist at the human 5-HT1B receptor than sumatriptan. In HEK 293 cells expressing cloned human 5-HT1B receptors, alniditan inhibited adenylyl cyclase with an IC50 of 1.7 nM, whereas sumatriptan exhibited an IC50 of 20 nM [1]. This represents a 10-fold greater potency for alniditan at the h5-HT1B receptor under identical assay conditions [1].

5-HT1B receptor agonism functional cAMP inhibition migraine pharmacology

Functional Potency at Human 5-HT1D Receptors: Alniditan vs. Sumatriptan

At the human 5-HT1D receptor, alniditan is twice as potent as sumatriptan in functional assays. In C6 glioma cells expressing cloned human 5-HT1D receptors, alniditan inhibited adenylyl cyclase with an IC50 of 1.3 nM, compared to 2.6 nM for sumatriptan [1]. Dihydroergotamine had an IC50 of 2.2 nM under these conditions [1].

5-HT1D receptor agonism functional cAMP inhibition migraine pharmacology

Receptor Selectivity Profile: Alniditan Lacks 5-HT1F Affinity

Alniditan exhibits a narrower receptor-binding profile compared to sumatriptan, notably lacking affinity for 5-HT1F receptors. A comprehensive screen of 28 neurotransmitter receptor subtypes revealed that sumatriptan shows additional binding to 5-HT1F receptors, whereas alniditan displayed moderate-to-low or no affinity for other investigated receptors [1].

receptor selectivity off-target profiling 5-HT1F receptor

In Vivo Neurogenic Inflammation Attenuation: Alniditan vs. Sumatriptan

Alniditan dose-dependently attenuates neurogenic inflammation in the rat dura mater model and is more potent than sumatriptan. Intraperitoneal administration of alniditan reduced [125I]-BSA extravasation with an ED50 of 9 μg/kg when administered 30 minutes before stimulation [1]. The effect is mediated through 5-HT1B/1D receptors, as it is blocked by the antagonist GR 127935 but not by ketanserin [1].

neurogenic inflammation in vivo efficacy migraine model

In Vitro Vasoconstrictor Profile: Alniditan vs. Sumatriptan in Rat Basilar Artery

In vitro, alniditan exhibited less vasoconstrictive effects on the isolated rat basilar artery than sumatriptan, except at a very high concentration of 1 mM where it caused intensive constriction likely through a non-5-HT receptor mechanism [1]. In anesthetized dogs, alniditan demonstrated higher potency in reducing carotid arteriovenous anastomotic blood flow, with a dose producing 50% reduction of 5.1 μg/kg i.v., compared to 13.1 μg/kg i.v. for sumatriptan [2].

vasoconstriction cranial vasculature safety pharmacology

Clinical Efficacy: Subcutaneous Alniditan 1.4 mg vs. Sumatriptan 6 mg

In a phase III double-blind, placebo-controlled trial comparing subcutaneous alniditan (1.4 mg) to subcutaneous sumatriptan (6 mg), the pain-free rate at 2 hours was 56.3% for alniditan 1.4 mg compared to 65.9% for sumatriptan 6 mg (P=0.015) [1]. However, the study authors noted the difference was small and clinically not important [1]. Notably, in an earlier dose-finding study, alniditan 1.4 mg achieved a 72% pain-free rate at 2 hours, with a 24-hour headache recurrence rate of only 16% [2], suggesting potential advantages over sumatriptan 6 mg in providing complete relief and reducing recurrence [2].

clinical efficacy pain-free rate headache recurrence

High-Value Research Applications of Alniditan Based on Quantified Differentiation


Functional Characterization of 5-HT1B vs. 5-HT1D Signaling Bias

Researchers investigating 5-HT1B/1D receptor subtype-specific signaling can leverage alniditan's 10-fold greater functional potency at h5-HT1B (IC50=1.7 nM) compared to sumatriptan (IC50=20 nM) [1], combined with its 2-fold greater potency at h5-HT1D (IC50=1.3 nM vs. 2.6 nM) [1], to dissect the relative contributions of each receptor subtype in cellular and tissue models. Alniditan's cleaner selectivity profile, notably lacking the 5-HT1F affinity observed with sumatriptan [2], further reduces confounding variables in signal transduction studies.

In Vivo Modeling of Neurogenic Inflammation in Migraine Pathophysiology

For preclinical studies of trigeminovascular activation, alniditan provides superior in vivo potency (ED50=9 μg/kg i.p.) in attenuating neurogenic plasma extravasation compared to sumatriptan [3]. Its effect is specifically mediated through 5-HT1B/1D receptors (blocked by GR 127935 but not ketanserin) [3], making it a precise pharmacological tool for validating 5-HT1B/1D-dependent mechanisms in rodent migraine models without confounding off-target activities.

Comparative Vascular Pharmacology and Safety Margin Assessment

Alniditan's differentiated vasoconstrictor profile—exhibiting less direct constriction of rat basilar artery than sumatriptan in vitro, yet more potent reduction of carotid arteriovenous anastomotic blood flow in vivo (ED50=5.1 μg/kg i.v. vs. 13.1 μg/kg i.v. for sumatriptan) [4]—offers a unique pharmacological signature for investigating the relationship between 5-HT1B/1D receptor activation, cranial vascular tone, and cardiovascular safety. This makes alniditan valuable for studies aimed at separating antimigraine efficacy from vasoconstrictor liabilities.

Structure-Activity Relationship Studies of Non-Indole 5-HT Agonists

As a benzopyran derivative structurally unrelated to indole-based triptans [2], alniditan serves as a critical benchmark compound for medicinal chemistry programs exploring non-indole scaffolds targeting 5-HT1B/1D receptors. Its well-characterized binding profile (Ki values of 0.4-1.1 nM for h5-HT1Dα/β and 3.8 nM for h5-HT1A) [2] and functional agonist activity provide a validated reference point for assessing novel chemical entities in terms of receptor affinity, functional potency, and selectivity across serotonin receptor subtypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alniditan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.